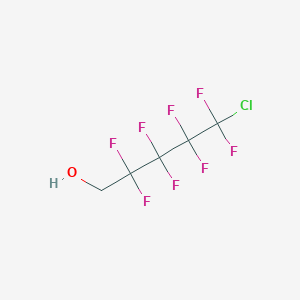

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol

説明

5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol is a novel derivatizing agent that has been synthesized and tested as a reagent for direct water derivatization of highly polar and hydrophilic analytes . It has been used in the detection of highly polar disinfection byproducts (DBPs) .

Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride and pyridine . The reaction product was purified by distillation at a boiling point of 66°C at 42 mbar .Molecular Structure Analysis

The molecular structure of this compound is represented as ClC(F)2-C(F)2-C(F)2-C(F)2-C(H)2-OH .Chemical Reactions Analysis

This compound has been used as a derivatizing agent for direct water derivatization of highly polar and hydrophilic analytes . It reacts with carboxylic, hydroxylic, and aminic groups at once, forming multiply-substituted non-polar derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include good reaction efficiency, good chromatographic and spectroscopic properties, good linearity in calibration curves, and low detection limits (0.3–1 µg/L) . It produces stable derivatives with optimal volatility for GC separation and high electron affinity .科学的研究の応用

1. Radical Initiated Fragmentation

Gizatullina et al. (1990) examined the radical-initiated fragmentation of orthoesters of 5-Chloro-2,2,3,3,4,4,5,5-Octafluoropentan-1-ol. They found that the fluoroalkyl substituents significantly influence the velocity of the hydrogen abstraction reaction, although these substituents do not affect the rate of the fragmentation step. This research provides insights into the reactivity and stability of fluoroalkyl substituents in radical reactions (Gizatullina et al., 1990).

2. Synthesis of Fluoro-Containing Esters

Yarosh (2017) reported on the synthesis of fluoro-containing esters using this compound. This study highlights the potential of this compound in the synthesis of various esters, which are important in numerous chemical processes (Yarosh, 2017).

3. Derivatization for Water Disinfection Byproducts Analysis

Vincenti et al. (2010) utilized this compound for the synthesis of a novel derivatizing agent, demonstrating its application in the direct determination of highly polar water disinfection byproducts. This represents a significant advancement in environmental analysis and monitoring (Vincenti et al., 2010).

作用機序

The mechanism of action of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol involves its reaction with carboxylic, hydroxylic, and aminic groups to form multiply-substituted non-polar derivatives . These derivatives can be easily extracted from the aqueous phase and determined by gas chromatography-mass spectrometry (GC-MS) in the electron-capture negative ionization (ECNI) mode .

将来の方向性

The future directions of 5-Chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol could involve its use in the detection of highly polar disinfection byproducts (DBPs) in various aqueous solutions . It has been used successfully to identify 13 unknown highly polar DBPs in ozonated fulvic and humic acid aqueous solutions and in real ozonated drinking water .

特性

IUPAC Name |

5-chloro-2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF8O/c6-5(13,14)4(11,12)3(9,10)2(7,8)1-15/h15H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWZMKSODUPSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

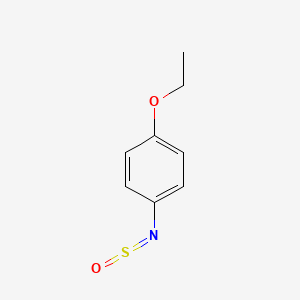

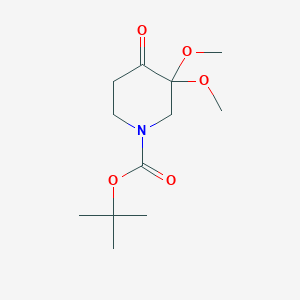

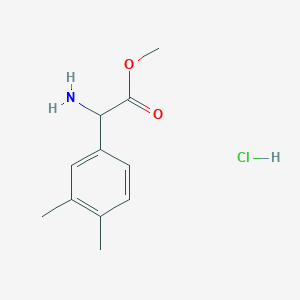

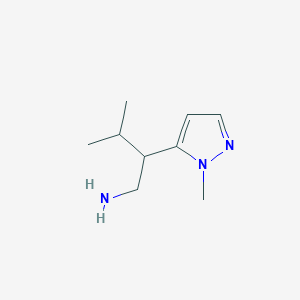

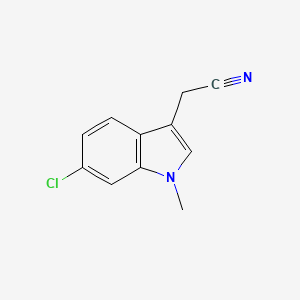

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)